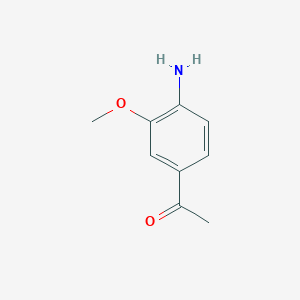

1-(4-Amino-3-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRPHCWGORQWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579026 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22106-40-7 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-methoxyphenyl)ethanone, a substituted acetophenone, represents a chemical scaffold of interest in medicinal chemistry and pharmaceutical research. Its unique arrangement of an acetyl group, an amino group, and a methoxy group on a benzene ring provides a versatile platform for the synthesis of a diverse array of derivatives with potential pharmacological activities. This technical guide aims to provide a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | - |

| CAS Number | 26388-63-6 | - |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

Experimental Protocols

General Synthesis Approach

A potential synthetic route to this compound can be conceptualized via a multi-step process starting from a commercially available precursor such as 4-hydroxy-3-methoxyacetophenone (acetovanillone). A generalized workflow is proposed below.

Technical Overview of 1-(4-Amino-3-methoxyphenyl)ethanone (CAS 22106-40-7)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available technical information for the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, CAS number 22106-40-7. Despite a comprehensive search of scientific literature and patent databases, in-depth technical data, including detailed experimental protocols, extensive quantitative data, and established biological pathways, remains scarce. The available information suggests that this compound is primarily utilized as a chemical intermediate in organic synthesis.

Chemical Properties and Identifiers

This compound, also known as 4'-Amino-3'-methoxyacetophenone, is an aromatic ketone. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 22106-40-7 |

| Molecular Formula | C₉H₁₁NO₂ |

| Synonyms | 4'-Amino-3'-methoxyacetophenone |

Synthesis and Applications

While specific applications are not extensively documented, compounds with the aminophenyl ethanone scaffold are known intermediates in medicinal chemistry. For instance, various substituted aminoacetophenones are precursors for the synthesis of quinazoline derivatives, a class of compounds investigated for a wide range of biological activities, including anticancer properties. However, no specific literature was identified that details the use of this compound in the synthesis of quinazolines or other biologically active molecules.

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described. In-depth studies on its pharmacological, toxicological, or metabolic properties have not been found in the public domain.

Experimental Protocols

No detailed experimental protocols for biological assays or specific synthetic applications involving this compound were found.

Logical Workflow: Potential as a Synthetic Intermediate

Given its chemical structure, a logical application for this compound is as a starting material in multi-step organic synthesis. The amino and ketone functional groups allow for a variety of chemical transformations. A generalized workflow illustrating its potential use is depicted below.

An In-depth Technical Guide to the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone, a valuable substituted acetophenone derivative with applications in medicinal chemistry and drug development. The primary synthetic route involves a two-step process commencing with the nitration of 3-methoxyacetophenone to yield 1-(4-methoxy-3-nitrophenyl)ethanone, followed by the reduction of the nitro group to the corresponding amine. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate understanding and replication.

Introduction

Substituted acetophenones are a critical class of compounds in organic synthesis and serve as versatile intermediates in the preparation of a wide array of biologically active molecules. The presence of both an amino and a methoxy group on the phenyl ring of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The amino group provides a site for further functionalization, enabling the construction of more complex molecular architectures, while the methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the efficient synthesis of this molecule is therefore of significant interest to researchers in the field of drug discovery.

Synthetic Pathway

The most practical and widely applicable synthetic route to this compound is a two-step sequence starting from 3-methoxyacetophenone. This pathway is outlined below:

-

Step 1: Nitration of 3-Methoxyacetophenone. The first step involves the electrophilic aromatic substitution of 3-methoxyacetophenone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. The strong activating effect of the methoxy group directs the incoming nitro group primarily to the position para to it, yielding 1-(4-methoxy-3-nitrophenyl)ethanone as the major product.

-

Step 2: Reduction of 1-(4-Methoxy-3-nitrophenyl)ethanone. The second step is the reduction of the nitro group in 1-(4-methoxy-3-nitrophenyl)ethanone to an amino group. This transformation can be achieved through various established methods, including catalytic hydrogenation or using a metal-acid system such as tin and hydrochloric acid.

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

The following protocols are based on established and analogous procedures for the nitration of substituted acetophenones and the reduction of aromatic nitro compounds.

Step 1: Synthesis of 1-(4-Methoxy-3-nitrophenyl)ethanone

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-methoxyacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product is then purified by recrystallization from ethanol to yield 1-(4-methoxy-3-nitrophenyl)ethanone as a crystalline solid.

Step 2: Synthesis of this compound

Materials:

-

1-(4-Methoxy-3-nitrophenyl)ethanone

-

Tin (Sn) powder or granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-methoxy-3-nitrophenyl)ethanone and tin powder.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent system.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Material | 1-(3-methoxyphenyl)ethanone | C₉H₁₀O₂ | 150.17 | 586-37-8 |

| Intermediate | 1-(4-methoxy-3-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 6328-99-0 |

| Final Product | This compound | C₉H₁₁NO₂ | 165.19 | 22106-40-7 |

Table 2: Spectroscopic Data

| Compound | Analytical Method | Key Data Points |

| 1-(4-Methoxy-3-nitrophenyl)ethanone | ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.74 (dd, J=8.6, 2.2 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 4.02 (s, 3H), 2.62 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 195.8, 154.2, 139.0, 132.1, 128.8, 126.9, 113.8, 56.7, 26.5 | |

| IR (KBr, cm⁻¹) | 3100, 2950, 1680 (C=O), 1580, 1520 (NO₂), 1350 (NO₂), 1270, 1020 | |

| This compound | ¹H NMR (CCl₄) | δ (ppm): 7.30 (m, 2H), 6.55 (m, 1H), 4.30 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -COCH₃)[1] |

| IR (KBr, cm⁻¹) | 3460, 3360 (-NH₂ stretching), 1660 (C=O stretching)[1] |

Applications in Drug Development

The this compound scaffold is of considerable interest in medicinal chemistry due to the versatile reactivity of the amino group and the electronic properties conferred by the methoxy group. This structural motif can be found in various compounds explored for different therapeutic applications.

The amino group can be readily acylated, alkylated, or used as a handle for the construction of heterocyclic rings, allowing for the synthesis of a diverse library of compounds for biological screening. The methoxy group can enhance metabolic stability and modulate the lipophilicity of the molecule, which are crucial parameters in drug design.

Derivatives of aminomethoxy-substituted acetophenones have been investigated for their potential as:

-

Enzyme Inhibitors: The core structure can be elaborated to target the active sites of various enzymes implicated in disease.

-

Receptor Ligands: Modification of the scaffold can lead to compounds with affinity for specific G-protein coupled receptors or ion channels.

-

Antimicrobial and Anticancer Agents: The aromatic and functional group arrangement can be a starting point for the development of new antimicrobial and cytotoxic agents.

The synthesis of this compound provides a crucial starting material for the exploration of these and other potential therapeutic applications.

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The detailed experimental protocols, structured data presentation, and clear visualizations provide researchers and drug development professionals with the necessary information to synthesize and characterize this important chemical intermediate. The versatility of this compound as a building block in medicinal chemistry underscores the importance of a robust and reproducible synthetic route. Further optimization of reaction conditions and purification procedures may lead to improved yields and scalability for industrial applications.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Amino-3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information on structurally similar molecules with established experimental protocols to offer a predictive assessment of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is an aromatic ketone that serves as a crucial building block in medicinal chemistry. Its structure is foundational for the synthesis of a range of therapeutic agents, including analgesics, anti-inflammatory drugs, and kinase inhibitors. A thorough understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and manufacturing processes.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem |

| CAS Number | 22106-40-7 | Sigma-Aldrich |

| Appearance | Brown Solid | Sigma-Aldrich |

| Storage Temperature | 0-5°C | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Solubility Profile

Table of Anticipated Solubilities

| Solvent | Anticipated Solubility | Notes |

| Water | Low | The aromatic ring and ketone group contribute to its hydrophobic nature. |

| Ethanol | Soluble | The presence of the amino and methoxy groups should facilitate solubility in polar protic solvents. |

| Methanol | Soluble | Similar to ethanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for organic compounds of this nature. |

| Dichloromethane (DCM) | Soluble | Expected to be soluble in chlorinated organic solvents. |

| Acetone | Soluble | The ketone functionality suggests good solubility in acetone. |

Experimental Protocol for Solubility Determination

The solubility of this compound can be quantitatively determined using the following experimental protocol, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The containers are placed in a thermostatic shaker bath set at a specific temperature (e.g., 25°C and 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted with an appropriate solvent, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: The solubility is expressed in mg/mL or g/L. The experiment is performed in triplicate to ensure accuracy.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Based on the reactivity of its functional groups (aromatic amine, ketone, and methoxy ether), the compound is likely susceptible to degradation under certain conditions. A structural isomer is known to be sensitive to acidic conditions.

Anticipated Stability Characteristics:

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures but may degrade at elevated temperatures.

-

Photostability: Aromatic amines and ketones can be susceptible to photodegradation. Exposure to UV or high-intensity light may lead to the formation of colored degradation products.

-

pH Stability: The amino group makes the compound basic and susceptible to reactions in acidic media. It is expected to be more stable under neutral to slightly basic conditions.

-

Oxidative Stability: The amino group can be prone to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a typical forced degradation study.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: The compound is treated with 0.1 M NaOH under similar conditions as acid hydrolysis.

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat in an oven (e.g., 80°C).

-

Photodegradation: The compound, in both solid and solution form, is exposed to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical intermediate like this compound.

Caption: General workflow for determining the solubility and stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. While specific experimental data is limited, the provided information, based on structurally related compounds and established scientific principles, serves as a robust starting point for researchers and drug development professionals. The detailed experimental protocols offer a clear path for obtaining precise quantitative data necessary for advancing the use of this important pharmaceutical intermediate. It is strongly recommended that these experimental studies be conducted to confirm the predicted properties and ensure the safe and effective application of this compound in pharmaceutical development.

Spectroscopic data for 4-Acetyl-2-methoxyaniline (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Acetyl-2-methoxyaniline, a compound of interest in various research and development applications. This document summarizes available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, outlines typical experimental protocols for these analyses, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 4-Acetyl-2-methoxyaniline (also known as 3'-Amino-4'-methoxyacetophenone). It is important to note that while spectral data for this compound are indexed in databases such as SpectraBase, the complete raw data or peak lists are not always publicly available. The data presented here is a compilation of available information and typical expected values based on the chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

| 3.89 | s | 3H | -OCH₃ |

| 2.55 | s | 3H | -C(O)CH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the specific recording conditions. The assignments are based on typical substituent effects on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Polysol or CDCl₃/DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (Acetyl) |

| ~150 | Ar-C (quaternary) |

| ~140 | Ar-C (quaternary) |

| ~128 | Ar-C (quaternary) |

| ~122 | Ar-CH |

| ~113 | Ar-CH |

| ~110 | Ar-CH |

| 55.7 | -OCH₃ |

| 26.1 | -C(O)CH₃ |

Note: Specific assignments of the aromatic carbons require further analysis, such as 2D NMR techniques.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or Thin Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |

| 3070 - 3010 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1665 | Strong | C=O stretch (acetyl ketone) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | ~100 | [M]⁺ (Molecular Ion) |

| 150 | High | [M - CH₃]⁺ |

| 122 | Moderate | [M - COCH₃]⁺ |

Note: The fragmentation pattern can provide valuable structural information. The base peak is typically the molecular ion for this compound under EI conditions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Acetyl-2-methoxyaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a small amount is introduced into the mass spectrometer via a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a small organic molecule like 4-Acetyl-2-methoxyaniline.

Physical Characteristics of 1-(4-Amino-3-methoxyphenyl)ethanone Solid Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 1-(4-Amino-3-methoxyphenyl)ethanone in its solid state. Due to a lack of extensive publicly available data for this specific compound, this guide combines reported information with data from structurally analogous compounds to offer a predictive profile. Detailed experimental protocols for determining these key physical properties are also provided to assist researchers in their own characterization efforts.

Overview of this compound

This compound, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical properties in the solid form are crucial for handling, formulation, and predicting its behavior in various chemical and biological systems.

General Physical Properties

The solid form of this compound is described by chemical suppliers as a brown solid with a purity of approximately 97%.

Tabulated Physical Data

Given the limited specific data for the target compound, the following table includes information for this compound where available, alongside data for closely related structural isomers and analogs to provide a comparative reference.

| Property | This compound | 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone[1] | 4'-Methoxyacetophenone[2] | 4'-Aminoacetophenone |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | C₉H₁₀O₂ | C₈H₉NO |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol | 150.17 g/mol | 135.17 g/mol |

| Appearance | Brown Solid | Not Specified | White Solid | Yellow crystalline powder |

| Melting Point | Not Reported | 107 °C | 36 - 39 °C | 103-107 °C |

| Solubility | Not Quantitatively Reported | Not Reported | Soluble in water | Soluble in hot water, ethanol, and ether |

| Purity | ~97% | 98% | Not Specified | Not Specified |

Note: The data for analogous compounds should be used as an estimation and for comparative purposes only. Experimental determination for this compound is highly recommended.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature sensor, and a viewing lens.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the substance.

-

-

Data Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

Diagram: Workflow for Melting Point Determination

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound.

Solubility Determination

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen for the study.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

-

Analysis of Saturated Solution:

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

-

Alternatively, the concentration of the solute in the saturated solution can be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), provided a suitable analytical method is developed and validated.

-

-

Data Presentation: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

Diagram: Workflow for Solubility Determination

References

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone: Synonyms, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details its alternative names and synonyms, outlines a plausible synthetic pathway with experimental protocols, presents key analytical and spectroscopic data, and discusses its relevance in medicinal chemistry.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and databases. A comprehensive list is provided below to aid in its identification.

Table 1: Alternative Names and Synonyms for this compound

| Type | Name |

| IUPAC Name | This compound |

| CAS Registry Number | 22106-40-7 |

| Common Synonyms | 4'-Amino-3'-methoxyacetophenone |

| 3-Methoxy-4-aminoacetophenone | |

| 4-Amino-3-methoxyphenyl methyl ketone | |

| 2-Methoxy-4-acetylaniline | |

| Other Names | Ethanone, 1-(4-amino-3-methoxyphenyl)- |

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound, crucial for its characterization and quality control.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Not consistently reported, experimental determination recommended |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Spectra available in various deuterated solvents. Key signals correspond to the acetyl protons (singlet), methoxy protons (singlet), and aromatic protons (multiplets). |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon, methoxy carbon, and aromatic carbons. |

| IR (Infrared) Spectroscopy | Key absorption bands include N-H stretching (amine), C=O stretching (ketone), and C-O stretching (methoxy and aryl ether). |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ corresponding to the molecular weight is a key feature. |

Synthesis Pathway and Experimental Protocols

A common and plausible synthetic route to this compound involves a two-step process starting from the readily available 4'-methoxyacetophenone: nitration followed by reduction.

Experimental Protocol: Nitration of 4'-Methoxyacetophenone

This protocol outlines the nitration of 4'-methoxyacetophenone to yield 1-(4-methoxy-3-nitrophenyl)ethanone.

Materials:

-

4'-Methoxyacetophenone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 4'-methoxyacetophenone in dichloromethane and cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature at 0°C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of 4'-methoxyacetophenone, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-(4-methoxy-3-nitrophenyl)ethanone by recrystallization or column chromatography.

Experimental Protocol: Reduction of 1-(4-Methoxy-3-nitrophenyl)ethanone

This protocol describes the reduction of the nitro intermediate to the final product, this compound.

Materials:

-

1-(4-Methoxy-3-nitrophenyl)ethanone

-

Tin(II) Chloride Dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-(4-methoxy-3-nitrophenyl)ethanone in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound. While a specific validated method is not widely published, a general approach based on methods for similar aromatic amines and ketones is proposed below. Method development and validation are crucial for accurate quantification.[1][2][3]

Table 4: Proposed HPLC Method Parameters for Quantitative Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or its λmax). |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

| Standard | A certified reference standard of this compound should be used for calibration. |

Role in Medicinal Chemistry and Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[4] Its substituted aminophenyl moiety serves as a key scaffold for the development of compounds with potential therapeutic applications. Derivatives of methoxyacetophenone have been investigated for a range of pharmacological activities.[5][6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that directly delineate the signaling pathways modulated by this compound. However, its structural analogs and related aminophenolic compounds are known to interact with various biological targets. Further research is required to elucidate the specific molecular mechanisms and signaling cascades affected by this compound.

Conclusion

This compound is a chemical intermediate with significant potential in the pharmaceutical industry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route with detailed protocols, and its role in medicinal chemistry. The provided information serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in drug discovery and development. Further investigation into its biological activities and specific interactions with cellular signaling pathways is warranted to fully explore its therapeutic potential.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. japsonline.com [japsonline.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 5. Synthesis and physiological activity of thiophenes and furans with 3- and 4-methoxyacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

The Biological Versatility of 4'-Amino-3'-methoxyacetophenone: A Technical Guide Based on Analog and Derivative Research

Disclaimer: Direct experimental data on the biological activity of the core molecule, 4'-Amino-3'-methoxyacetophenone, is not extensively available in current scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds, primarily its isomer 4'-hydroxy-3'-methoxyacetophenone (acetovanillone/apocynin) and various chalcone derivatives of 4'-aminoacetophenone. The information presented herein is intended to infer the potential biological profile of 4'-Amino-3'-methoxyacetophenone for researchers, scientists, and drug development professionals, guiding future experimental investigations.

Inferred and Potential Biological Activities

Based on the robust body of evidence from its close chemical relatives, 4'-Amino-3'-methoxyacetophenone is predicted to possess a range of significant biological activities. The presence of the acetophenone core, substituted with an electron-donating amino group and a methoxy group, suggests potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The amino group, in particular, is a common feature in many biologically active chalcones and other pharmacophores, often contributing to their cytotoxic and antimicrobial effects.[1]

Potential Anti-inflammatory and Antioxidant Activity: The isomeric compound, 4'-hydroxy-3'-methoxyacetophenone (apocynin), is a well-documented inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[2][3][4] This inhibition mitigates oxidative stress and confers potent anti-inflammatory effects.[5][6] Apocynin's mechanism involves impairing the translocation of the p47phox subunit to the membrane, which is necessary for the assembly and activation of the NADPH oxidase complex.[3] It is plausible that 4'-Amino-3'-methoxyacetophenone could exhibit similar, albeit modulated, antioxidant and anti-inflammatory activities by interacting with cellular redox systems. The anti-inflammatory properties of related compounds are also believed to involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]

Potential Antimicrobial Activity: Chalcones derived from 4'-aminoacetophenone have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9][10] The bactericidal effect of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can undergo conjugate addition with nucleophilic groups, such as thiols in essential proteins, leading to microbial cell death.[9] Derivatives with various substitutions on the aromatic ring have shown broad-spectrum activity. For instance, chalcones with chloro, bromo, and methoxy substitutions have exhibited high antibacterial activity, with zones of inhibition ranging from 17 to 25 mm.[10] This suggests that derivatives of 4'-Amino-3'-methoxyacetophenone could be promising candidates for novel antimicrobial agents.

Potential Anticancer Activity: A substantial body of research points to the anticancer potential of chalcones and other derivatives of substituted acetophenones.[1][11][12] These compounds have been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colorectal cancer.[11][13] The mechanisms of action are often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways, an increase in intracellular ROS levels, and the inhibition of key signaling pathways involved in cell proliferation and survival.[11][13] The amino group on the acetophenone ring is often favorable for antitumor activity.[1]

Quantitative Data from Related Compounds

The following tables summarize quantitative data on the biological activities of chalcone derivatives of 4'-aminoacetophenone and other related molecules.

Table 1: Antimicrobial Activity of 4'-Aminoacetophenone Chalcone Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Reference |

| 4'-aminochalcone with C-4' chlorine | Escherichia coli | 17-25 | [10] |

| 4'-aminochalcone with C-3' bromine | Bacillus subtilis | 17-25 | [10] |

| 4'-aminochalcone with C-3', C-4' methoxy groups | Staphylococcus aureus | 17-25 | [10] |

| 4'-aminochalcone with C-3', C-4', C-5' methoxy groups | Pseudomonas aeruginosa | 17-25 | [10] |

Table 2: Anticancer Activity of Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | K562 (Leukemia) | 4.5 | [13] |

| Millepachine | HepG2 (Liver Cancer) | 1.51 | [13] |

| Sorafenib analogue with chalcone unit | MCF-7 (Breast Cancer) | 3.88 | [13] |

| Sorafenib analogue with chalcone unit | PC-3 (Prostate Cancer) | 3.15 | [13] |

| Amino chalcone derivative 13e | MGC-803 (Gastric Cancer) | 1.52 | [13] |

| Amino chalcone derivative 13e | HCT-116 (Colon Cancer) | 1.83 | [13] |

| Amino chalcone derivative 13e | MCF-7 (Breast Cancer) | 2.54 | [13] |

| Chalcone with diaryl ether moiety | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [12] |

| Chalcone with diaryl ether moiety | HepG2 (Liver Cancer) | 4.64 ± 0.23 | [12] |

| Chalcone with diaryl ether moiety | HCT-116 (Colon Cancer) | 6.31 ± 0.27 | [12] |

Table 3: Enzyme Inhibitory Activity of Apocynin (4'-hydroxy-3'-methoxyacetophenone)

| Enzyme | System | IC50 | Reference |

| NADPH Oxidase | Activated Human Neutrophils | 10 µM | [3][14] |

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from a substituted acetophenone and a substituted benzaldehyde.[9][15]

Materials:

-

Substituted Acetophenone (e.g., 4'-aminoacetophenone)

-

Substituted Benzaldehyde

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of the substituted acetophenone and the respective aryl aldehyde in a minimal amount of ethanol.

-

Slowly add an aqueous solution of potassium hydroxide to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

If necessary, acidify the mixture with dilute HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

Antimicrobial Susceptibility Testing: Agar Cup Plate Method

This protocol outlines a common method for assessing the antimicrobial activity of synthesized compounds.[9]

Materials:

-

Nutrient agar medium

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Test compound solution in a suitable solvent (e.g., DMSO)

-

Standard antibiotic solution (e.g., Amikacin, Penicillin-G)

-

Sterile cork borer

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plates.

-

Using a sterile cork borer, create wells or cups of a defined diameter in the agar.

-

Add a specific volume of the test compound solution into the wells.

-

Similarly, add the standard antibiotic solution and the solvent control into separate wells.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Inferred anti-inflammatory signaling pathway.

Caption: Workflow for chalcone synthesis and screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetovanillone | 498-02-2 [chemicalbook.com]

- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Buy Acetovanillone | 498-02-2 [smolecule.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immune-system-research.com [immune-system-research.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document details its discovery, outlines common synthetic protocols, presents key characterization data, and explores its applications in drug development, including its role in relevant biological pathways.

Introduction and Historical Context

This compound, also known as 4'-amino-3'-methoxyacetophenone, is an aromatic ketone that has garnered significant interest in medicinal chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, its chemical lineage can be traced back to the well-known natural product, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone). The structural similarity suggests that the synthesis of this compound was likely a logical step in the exploration of acetovanillone derivatives for the development of new therapeutic agents. Its utility as a versatile building block has become more apparent in recent decades with the expansion of synthetic methodologies and the increasing demand for novel molecular scaffolds in drug discovery.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 22106-40-7 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Brown Solid |

| Purity | 97% |

| Storage Temperature | 0-5°C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results for the target compound. Predicted shifts for a similar compound, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, are available and suggest characteristic aromatic, amino, methoxy, and acetyl proton signals. |

| ¹³C NMR | Data not explicitly found in search results for the target compound. Would expect to see distinct signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and acetyl methyl carbon. |

| IR (Infrared) | Specific data not found. Characteristic peaks would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy group. |

| Mass Spectrometry | Specific data not found. The molecular ion peak [M]+ would be expected at m/z 165.19. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a readily available precursor, such as acetovanillone or its derivatives. The most common synthetic strategy is the nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine.

General Synthesis Workflow

The logical workflow for the synthesis of this compound from a suitable precursor is illustrated in the following diagram.

Purity Assessment of Commercial 1-(4-Amino-3-methoxyphenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 1-(4-Amino-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed analytical protocols, and data interpretation strategies to ensure the quality and consistency of this critical raw material.

Introduction

This compound, also known as 4-amino-3-methoxyacetophenone, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount as impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final drug product. This guide details a systematic approach to identifying and quantifying impurities in commercial batches of this compound.

Potential Impurities

The impurity profile of commercial this compound is influenced by the synthetic route and storage conditions. A common synthesis involves the nitration of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), followed by methylation and subsequent reduction of the nitro group. Based on this and other potential routes, likely impurities are categorized below.

Table 1: Potential Impurities in Commercial this compound

| Impurity Category | Potential Compounds | Rationale for Presence |

| Starting Materials & Intermediates | 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) | Unreacted starting material from the initial synthesis steps. |

| 1-(4-Methoxy-3-nitrophenyl)ethanone | Incomplete reduction of the nitro intermediate. | |

| Guaiacol | Potential precursor or degradation product. | |

| Isomeric Impurities | 1-(3-Amino-4-methoxyphenyl)ethanone | Arises from non-selective nitration or subsequent rearrangement. |

| 1-(2-Amino-5-methoxyphenyl)ethanone | Another possible isomeric byproduct of the synthesis. | |

| Process-Related Impurities | Residual Solvents (e.g., Methanol, Ethanol, Acetone) | Used during reaction and purification steps. |

| Reagents (e.g., reducing agents, catalysts) | Carryover from the manufacturing process. | |

| Degradation Products | Oxidation products | The aromatic amine functionality is susceptible to oxidation. |

| Polymeric materials | Can form under harsh reaction or storage conditions. |

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying the main component and its non-volatile impurities.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). A typical gradient could be 10-90% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm and 280 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Data Analysis:

-

The purity is typically assessed by area percent, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, reference standards for known impurities should be used to generate calibration curves.

-

Table 2: Typical HPLC Purity Data for Commercial this compound

| Parameter | Specification | Typical Result |

| Purity (by area %) | ≥ 97.0% | 97.5 - 99.5% |

| Individual Impurity | ≤ 0.5% | < 0.2% |

| Total Impurities | ≤ 3.0% | < 2.5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and process-related byproducts. Derivatization of the amino group may be necessary to improve peak shape and thermal stability.

Experimental Protocol: GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

-

Sample Preparation:

-

Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

-

Data Analysis:

-

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a known amount of an internal standard with a purity of >99.5% (e.g., maleic acid or dimethyl sulfone) for qNMR.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra with appropriate relaxation delays for quantitative analysis.

-

-

Data Analysis:

-

The structure is confirmed by analyzing chemical shifts, coupling constants, and integration of the signals.

-

For qNMR, the purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard.

-

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted in DMSO-d₆, 400 MHz) | ¹³C NMR (Predicted in DMSO-d₆, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~7.4 (d, J=1.9 Hz, 1H) | H-2 |

| ~7.3 (dd, J=8.2, 1.9 Hz, 1H) | H-6 |

| ~6.8 (d, J=8.2 Hz, 1H) | H-5 |

| ~5.0 (br s, 2H) | -NH₂ |

| ~3.8 (s, 3H) | -OCH₃ |

| ~2.4 (s, 3H) | -COCH₃ |

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the purity assessment process and the relationship between different analytical techniques.

Caption: Overall workflow for the purity assessment of this compound.

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Conclusion

The purity assessment of commercial this compound requires a combination of robust analytical techniques. HPLC is the primary method for determining purity and quantifying non-volatile impurities, while GC-MS is essential for identifying volatile impurities and residual solvents. NMR spectroscopy provides unequivocal structural confirmation and can be employed for highly accurate quantitative analysis. By implementing the detailed protocols and understanding the potential impurity profile outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this crucial pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

Methodological & Application

Protocol for the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone from Acetovanillone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical synthesis. The synthesis commences with the regioselective nitration of commercially available acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) to yield 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone. The subsequent reduction of the nitro group via catalytic hydrogenation affords the desired product. This application note includes comprehensive experimental procedures, tabulated data for all quantitative aspects, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an amino group, a methoxy group, and an acetophenone moiety, provides multiple points for further chemical modification. The following protocol outlines a reliable and efficient method for its preparation from acetovanillone.

Reaction Scheme

The overall synthesis is a two-step process:

-

Nitration: Acetovanillone is nitrated at the 5-position of the aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing, and the bulky acetyl group sterically hinders the ortho position, leading to regioselective nitration.

-

Reduction: The intermediate nitro compound is then reduced to the corresponding primary amine using catalytic hydrogenation.

Experimental Protocols

Step 1: Synthesis of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (Nitration)

Materials:

-

Acetovanillone

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetovanillone (1.0 eq) in glacial acetic acid.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Slowly add concentrated nitric acid (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone as a yellow solid.

Step 2: Synthesis of this compound (Reduction)

Materials:

-

1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone

-

Methanol

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

To a solution of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (1.0 eq) in methanol in a suitable hydrogenation vessel, add 10% Pd/C catalyst (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) |

| 1. Nitration | Acetovanillone | 1.0 | Glacial Acetic Acid | 0-5 then RT | 2-3 |

| Conc. Nitric Acid | 1.1 | ||||

| 2. Reduction | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone | 1.0 | Methanol | RT | 2-4 |

| 10% Pd/C | 0.05-0.10 | ||||

| Hydrogen Gas | Excess |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |

| 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone | C₉H₉NO₅ | 211.17 | Yellow Solid | Not Reported | ~70-80 |

| This compound | C₉H₁₁NO₂ | 165.19 | Off-white to pale yellow solid | 107[2] | ~85-95 |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | (Predicted) δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.8-6.6 (d, 1H, Ar-H), 4.0-3.8 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃) |

| ¹³C NMR | (Predicted) δ (ppm): 197.0 (C=O), 148.0 (C-O), 140.0 (C-N), 128.0 (C-Ar), 123.0 (C-Ar), 115.0 (C-Ar), 110.0 (C-Ar), 56.0 (-OCH₃), 26.0 (-CH₃) |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Handle concentrated nitric acid and glacial acetic acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Catalytic hydrogenation with palladium on carbon and hydrogen gas is potentially hazardous and should be performed by trained personnel using appropriate equipment in a well-ventilated area. Ensure proper purging of the reaction vessel with an inert gas before and after the reaction.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: 1-(4-Amino-3-methoxyphenyl)ethanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-3-methoxyphenyl)ethanone is a versatile pharmaceutical intermediate primarily utilized in the synthesis of various kinase inhibitors. Its substituted aminophenyl structure serves as a key building block for constructing heterocyclic scaffolds, such as pyrimidines and quinolines, which are prevalent in numerous targeted therapies for cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, along with relevant biological data and signaling pathway diagrams.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical research is as a precursor for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. This scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in the active site of various kinases. By modifying the substituents on the pyrimidine core, researchers can achieve selectivity and potency against specific kinase targets. Notable kinase families targeted by derivatives of this intermediate include:

-

Src Family Kinases (SFKs): Involved in cell proliferation, migration, and angiogenesis.

-

Phosphoinositide 3-kinase (PI3K): A key component of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

-

Janus Kinases (JAKs): Crucial mediators of cytokine signaling through the JAK/STAT pathway, implicated in inflammatory and autoimmune diseases, as well as hematological malignancies.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration, and overexpressed in various tumors.[1]

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2]

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro biological activities of representative kinase inhibitors synthesized from precursors structurally related to this compound. The data highlights the potential for generating potent inhibitors against various cancer-relevant kinases.

| Compound ID | Target Kinase | IC50 (nM) | Target Cancer Cell Line | IC50 (nM) |

| A12 | FAK | 10.8 | A549 (Lung Carcinoma) | 130 |

| MDA-MB-231 (Breast Cancer) | 94 | |||

| 14g | HPK1 | 0.15 | Jurkat (T-cell leukemia) | pSLP76 IC50 = 27.92 |

| 6i | Not Specified | Not Specified | A-549 (Lung Carcinoma) | 6,230 |

| B16F10 (Mouse Melanoma) | 10,110 | |||

| SiHa (Cervical Cancer) | 6,940 | |||

| MCF-7 (Breast Cancer) | 6,210 | |||

| 7 | BRD4 | 29 | MDA-MB-231 (Breast Cancer) | Not Specified |

| PLK1 | 42 |

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor scaffold starting from this compound. This method is adapted from established procedures for analogous acetophenone derivatives.[3][4]

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-amino-3-methoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

This reaction involves the condensation of the starting acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a hexane-ethyl acetate mixture or by column chromatography on silica gel to yield the pure enaminone intermediate.

Step 2: Synthesis of the 2,4-Diaminopyrimidine Scaffold

This step involves the cyclization of the enaminone intermediate with guanidine hydrochloride to form the diaminopyrimidine core.

Materials:

-

(E)-3-(dimethylamino)-1-(4-amino-3-methoxyphenyl)prop-2-en-1-one

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.5 equivalents) and stir for 30 minutes at room temperature to form free guanidine.

-

Add the enaminone intermediate (1 equivalent) dissolved in a minimal amount of anhydrous ethanol to the reaction mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by kinase inhibitors derived from this compound.

References